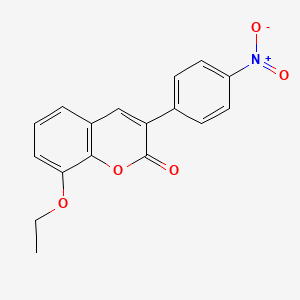![molecular formula C12H9F3N2OS B4387088 N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4387088.png)
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide
Descripción general
Descripción
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide, also known as PTZ-343, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. PTZ-343 belongs to the thiazole family of compounds and has been studied for its potential use in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. GABA receptors are important inhibitory receptors in the brain that play a key role in regulating neuronal activity. By modulating GABA receptors, N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide has been shown to enhance the inhibitory effects of GABA, leading to a reduction in neuronal activity.
Biochemical and Physiological Effects:
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide can enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. In vivo studies have shown that N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide can reduce seizure activity in animal models of epilepsy. N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields and purity. It has a high affinity for various biological targets, making it a useful tool for drug discovery and medicinal chemistry. However, there are also limitations to the use of N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide. One potential direction is the development of N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide as a drug candidate for the treatment of epilepsy and other neurological disorders. Another direction is the use of N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide as a tool for studying the role of GABA receptors in the brain and its potential use in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide and its potential side effects in humans. Overall, N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide has shown promise as a useful compound for scientific research and has the potential to lead to the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential use in various scientific fields. In medicinal chemistry, N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In neuroscience, N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide has been used as a tool to study the role of GABA receptors in the brain and its potential use in the treatment of epilepsy. N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide has also been studied for its potential use in drug discovery, as it has been shown to have a high affinity for various biological targets.
Propiedades
IUPAC Name |
N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c1-7(18)16-11-17-10(12(13,14)15)9(19-11)8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHNYBQZMPRPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387009.png)

![(2-methoxyethyl){3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amine hydrochloride](/img/structure/B4387019.png)
![4-ethoxy-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387028.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4387035.png)
![4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4387042.png)


![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4387075.png)


![N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4387084.png)

![1-(2-chloro-6-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4387096.png)